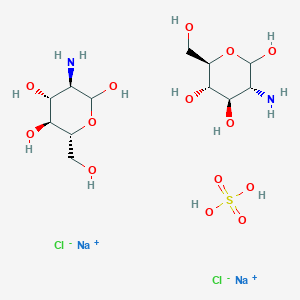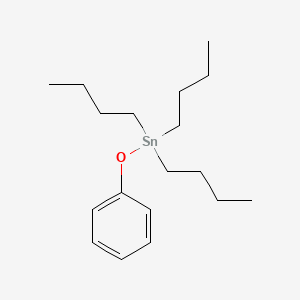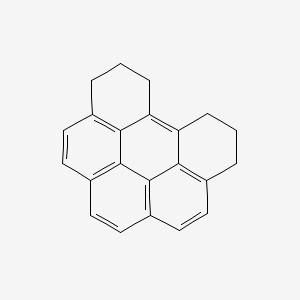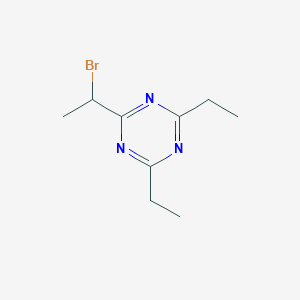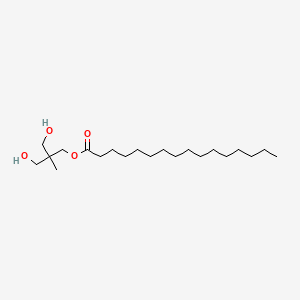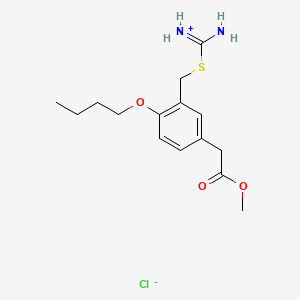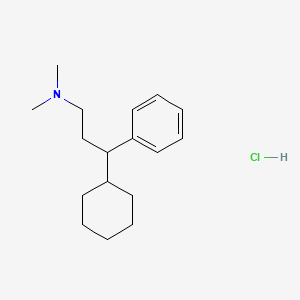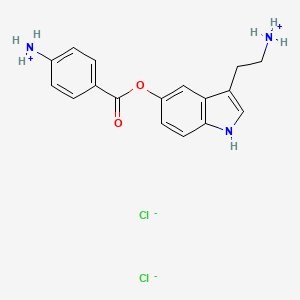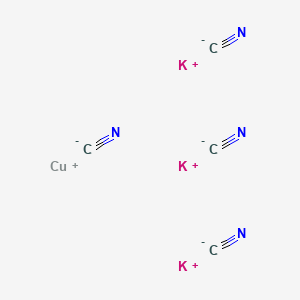
Tripotassium tetra(cyano-C)cuprate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium tetra(cyano-C)cuprate(3-) is an inorganic compound with the chemical formula C4CuK3N4. It is a coordination complex where a central copper ion is surrounded by four cyanide ligands and three potassium ions. This compound is known for its unique chemical properties and applications in various fields, including chemistry and industry .
Preparation Methods
Tripotassium tetra(cyano-C)cuprate(3-) can be synthesized through several methods. One common method involves the reaction of copper chloride with hydrocyanic acid, followed by the addition of potassium hydroxide to neutralize and crystallize the product . The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired compound.
Chemical Reactions Analysis
Tripotassium tetra(cyano-C)cuprate(3-) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the copper ion.
Substitution Reactions: The cyanide ligands can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tripotassium tetra(cyano-C)cuprate(3-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: The compound’s unique properties make it a subject of study in biochemical research.
Industry: It is used in the production of antirust agents to protect metal surfaces.
Mechanism of Action
The mechanism of action of tripotassium tetra(cyano-C)cuprate(3-) involves its interaction with various molecular targets. The copper ion plays a crucial role in its catalytic activity, facilitating electron transfer and bond formation in chemical reactions. The cyanide ligands also contribute to its reactivity by stabilizing the copper ion and participating in ligand exchange reactions .
Comparison with Similar Compounds
Tripotassium tetra(cyano-C)cuprate(3-) can be compared with other similar compounds, such as:
Potassium tetracyanocuprate(I): Similar in structure but with different oxidation states of copper.
Sodium tetracyanocuprate(II): Another coordination complex with sodium ions instead of potassium.
Ammonium tetracyanocuprate(III): Contains ammonium ions and exhibits different chemical properties.
These compounds share some similarities in their coordination chemistry but differ in their reactivity and applications .
Properties
CAS No. |
14263-73-1 |
|---|---|
Molecular Formula |
C4CuK3N4 |
Molecular Weight |
284.91 g/mol |
IUPAC Name |
tripotassium;copper(1+);tetracyanide |
InChI |
InChI=1S/4CN.Cu.3K/c4*1-2;;;;/q4*-1;4*+1 |
InChI Key |
KJQBKXNMRVPFNY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-tert-Butyl-8-[3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-ylmethylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B15341923.png)

